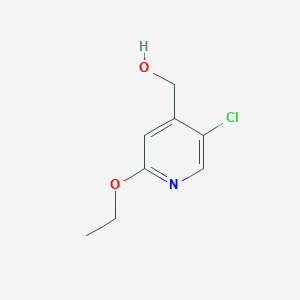

(5-Chloro-2-ethoxypyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-ethoxypyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-4,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNKJSGHLOQDKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=C1)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Ethoxypyridin 4 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections for the Pyridine (B92270) Core

A logical retrosynthetic analysis of the target molecule, (5-Chloro-2-ethoxypyridin-4-yl)methanol, suggests that the primary alcohol functionality can be derived from the reduction of a corresponding carboxylic acid or aldehyde, or via the hydrolysis of a halomethyl group. The ethoxy and chloro substituents on the pyridine ring can be introduced through nucleophilic aromatic substitution and halogenation reactions, respectively. A key strategic consideration is the order of introduction of these substituents, as their electronic and steric properties will influence the reactivity and regioselectivity of subsequent steps.

A plausible disconnection strategy begins by targeting the C-4 hydroxymethyl group, which can be formed from a 4-methyl group. This leads to the key intermediate, 5-chloro-2-ethoxy-4-methylpyridine. Further disconnection of the C-O bond of the ethoxy group and the C-Cl bond suggests a simpler precursor, such as a dihalopyridine or an aminopyridine. A practical and convergent approach would start from a commercially available or readily synthesized substituted pyridine, such as 2-amino-4-methylpyridine, and sequentially introduce the required functionalities.

Synthesis of Key Precursors and Advanced Intermediates

The synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol necessitates the preparation of several key precursors and advanced intermediates, with each step carefully chosen to ensure high regioselectivity and compatibility with existing functional groups.

Installation of the Chlorosubstituent at C-5 of the Pyridine Ring

The introduction of a chlorine atom at the C-5 position of the pyridine ring can be achieved through various methods, depending on the starting material. A common strategy involves the halogenation of an activated pyridine ring. For instance, starting from 2-amino-4-methylpyridine, the C-5 position can be selectively halogenated. While direct chlorination can be challenging due to the formation of multiple isomers, a two-step process involving an initial bromination followed by a Sandmeyer reaction is a more controlled approach.

Initially, 2-amino-4-methylpyridine can be brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) heteroletters.org. The resulting 2-amino-5-bromo-4-methylpyridine can then undergo a Sandmeyer reaction to replace the amino group with a chloro group, and subsequently, the bromo group can be addressed in a later step or a different synthetic strategy could be employed where the bromo group is replaced by the desired chloro group. More direct chlorination of aminopyridines can also be achieved using specific chlorinating agents google.com.

Another approach involves the nitration of 2-amino-4-methylpyridine, which can lead to the formation of 2-amino-5-nitro-4-methylpyridine guidechem.com. The amino group can then be converted to a chloro group via a Sandmeyer reaction, and the nitro group can be reduced and subsequently replaced if necessary, although this route is more circuitous.

| Reaction | Reagents and Conditions | Product |

| Bromination | 2-amino-4-methylpyridine, NBS, solvent | 2-amino-5-bromo-4-methylpyridine |

| Sandmeyer Reaction | 2-amino-5-bromopyridine, NaNO₂, CuCl, HCl | 2-chloro-5-bromopyridine |

Introduction of the Ethoxy Group at C-2 of the Pyridine Ring

The ethoxy group at the C-2 position is typically introduced via a nucleophilic aromatic substitution reaction on a 2-halopyridine. Starting with a precursor such as 2-chloro-4-methylpyridine or 2-chloro-5-bromo-4-methylpyridine, reaction with sodium ethoxide in ethanol will displace the halide at the C-2 position to form the corresponding 2-ethoxypyridine derivative nih.gov. The C-2 position is generally more activated towards nucleophilic attack than other positions on the pyridine ring.

Alternatively, 2-hydroxypyridine (B17775) derivatives can be converted to 2-ethoxypyridines. For instance, 2-hydroxy-5-chloro-4-methylpyridine could be reacted with an ethylating agent in the presence of a base.

| Reaction | Reagents and Conditions | Product |

| Ethoxylation | 2,5-dichloro-4-methylpyridine, NaOEt, EtOH | 5-chloro-2-ethoxy-4-methylpyridine |

| Ethoxylation | 2-chloro-5-bromo-4-methylpyridine, NaOEt, EtOH | 5-bromo-2-ethoxy-4-methylpyridine |

Functionalization at C-4 for Hydroxymethyl Group Incorporation

The final key transformation is the introduction of the hydroxymethyl group at the C-4 position. Starting from a 4-methylpyridine intermediate, such as 5-chloro-2-ethoxy-4-methylpyridine, the methyl group can be functionalized.

One common method is the free-radical halogenation of the methyl group, for example, using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with a radical initiator, to form a 4-(chloromethyl)pyridine derivative google.com. This intermediate can then be hydrolyzed to the corresponding 4-pyridinemethanol.

Another approach is the oxidation of the 4-methyl group. This can be a challenging transformation as it is often difficult to stop the oxidation at the alcohol stage, with further oxidation to the aldehyde and carboxylic acid being common. However, specific catalytic systems, such as those based on vanadium oxide, have been developed for the selective oxidation of 4-methylpyridine to isonicotinic acid, which can then be reduced to the alcohol mdpi.com. A more direct conversion to the alcohol can sometimes be achieved under carefully controlled conditions.

| Reaction | Reagents and Conditions | Product |

| Radical Chlorination | 5-chloro-2-ethoxy-4-methylpyridine, SO₂Cl₂, radical initiator | 5-chloro-4-(chloromethyl)-2-ethoxypyridine |

| Hydrolysis | 5-chloro-4-(chloromethyl)-2-ethoxypyridine, H₂O, base | (5-Chloro-2-ethoxypyridin-4-yl)methanol |

| Oxidation & Reduction | 5-chloro-2-ethoxy-4-methylpyridine, Oxidizing agent (e.g., KMnO₄), then Reducing agent (e.g., LiAlH₄) | (5-Chloro-2-ethoxypyridin-4-yl)methanol |

Direct Synthetic Routes to (5-Chloro-2-ethoxypyridin-4-yl)methanol

Based on the analysis of the key transformations, a plausible multi-step linear synthetic pathway can be proposed.

Multi-Step Linear Synthetic Pathways

A viable synthetic route to (5-Chloro-2-ethoxypyridin-4-yl)methanol can commence with a readily available starting material like 2-amino-4-methylpyridine.

Pathway 1:

Bromination of 2-amino-4-methylpyridine: Treatment of 2-amino-4-methylpyridine with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile would yield 2-amino-5-bromo-4-methylpyridine heteroletters.orgmedchemexpress.com.

Diazotization and Chlorination (Sandmeyer Reaction): The 2-amino group of 2-amino-5-bromo-4-methylpyridine can be converted to a chloro group via a Sandmeyer reaction. This involves treatment with sodium nitrite in the presence of a copper(I) chloride and hydrochloric acid to yield 2-chloro-5-bromo-4-methylpyridine nih.gov.

Ethoxylation: The 2-chloro substituent of 2-chloro-5-bromo-4-methylpyridine can be selectively replaced by an ethoxy group by reacting it with sodium ethoxide in ethanol. This nucleophilic aromatic substitution would afford 5-bromo-2-ethoxy-4-methylpyridine nih.gov.

Halogen Exchange: The bromo group at the 5-position can then be exchanged for a chloro group. This can be a challenging step and may require specific catalysts or conditions. A more direct route to the 5-chloro derivative in the earlier steps would be preferable.

Functionalization of the 4-methyl group: As described in section 2.2.3, the 4-methyl group of the resulting 5-chloro-2-ethoxy-4-methylpyridine can be converted to the hydroxymethyl group through radical chlorination followed by hydrolysis, or through oxidation and subsequent reduction.

Pathway 2 (A more direct approach):

Synthesis of 2-chloro-4-methylpyridine: This intermediate can be synthesized from 2-amino-4-methylpyridine via a Sandmeyer reaction or from 4-methylpyridine-N-oxide by reaction with phosphorus oxychloride alkalimetals.comguidechem.com.

Chlorination at C-5: Direct chlorination of 2-chloro-4-methylpyridine to introduce a chlorine atom at the C-5 position. This electrophilic aromatic substitution would likely require harsh conditions and may result in a mixture of isomers.

Ethoxylation: The 2-chloro group of the resulting 2,5-dichloro-4-methylpyridine can be selectively substituted with an ethoxy group using sodium ethoxide, taking advantage of the higher reactivity of the 2-position towards nucleophilic attack. This would yield 5-chloro-2-ethoxy-4-methylpyridine.

Conversion of the 4-methyl group to a hydroxymethyl group: The final step would be the functionalization of the 4-methyl group as previously described.

The choice of the optimal synthetic route would depend on the availability and cost of the starting materials, as well as the yields and selectivities of each individual step. Each step would require careful optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts.

Convergent Synthetic Strategies

While specific convergent syntheses for (5-Chloro-2-ethoxypyridin-4-yl)methanol are not extensively detailed in the literature, a plausible strategy would involve the construction of a suitably substituted pyridine ring through the condensation of smaller, functionalized precursors. For instance, a modified Hantzsch pyridine synthesis or a Bohlmann-Rahtz pyridine synthesis could be adapted. wikipedia.org These methods involve the multicomponent reaction of carbonyl compounds, an amine source, and a β-ketoester or an enamine with an ethynyl carbonyl compound, respectively. wikipedia.org

A hypothetical convergent synthesis could involve the reaction of a 1,3-dicarbonyl compound bearing the ethoxy group with an enamine derived from a chloro-substituted precursor and a formaldehyde equivalent to install the hydroxymethyl group at the C4 position. However, controlling the regioselectivity of such multicomponent reactions to achieve the desired 2,4,5-substitution pattern can be challenging and often requires careful optimization of reaction conditions and starting materials.

Another convergent approach could involve the synthesis of a pre-functionalized 4-halopyridine derivative, which could then undergo a cross-coupling reaction to introduce the hydroxymethyl group or a precursor. For example, a 4-bromo-5-chloro-2-ethoxypyridine intermediate could be subjected to a palladium-catalyzed coupling reaction with a suitable organometallic reagent bearing a protected hydroxymethyl group.

Novel Catalyst-Mediated Approaches to Pyridine Ring Formation and Functionalization

Modern organic synthesis heavily relies on catalyst-mediated reactions to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol can benefit from a variety of catalytic methods for both the formation of the pyridine ring and the introduction of its substituents.

Transition-metal catalysis, particularly with palladium, nickel, and rhodium, has been instrumental in the functionalization of pyridine rings through C-H activation. beilstein-journals.org For a precursor to (5-Chloro-2-ethoxypyridin-4-yl)methanol, a C-H functionalization strategy could be envisioned to introduce the hydroxymethyl group at the C4 position of a 5-chloro-2-ethoxypyridine core. This approach, however, faces challenges in controlling the regioselectivity, as the electronic properties of the pyridine ring often favor functionalization at the C2, C6, or sometimes C3 positions. The presence of the ethoxy group at C2 and the chloro group at C5 would electronically and sterically influence the site of C-H activation.

A more direct catalytic approach to the final product could involve the hydroxymethylation of a suitable pyridine precursor. Recent advancements have shown that pyridines can undergo reductive hydroxymethylation using paraformaldehyde as both a hydride donor and an electrophile, catalyzed by ruthenium complexes. rsc.orgresearchgate.net This method typically requires activation of the pyridine ring, for example, by N-benzylation. rsc.org Applying this to a 5-chloro-2-ethoxypyridine substrate could provide a direct route to the target molecule, although the regioselectivity of the hydroxymethylation would need to be carefully controlled.

A plausible and more traditional synthetic route involves the preparation of an intermediate aldehyde, 5-chloro-2-ethoxypyridine-4-carbaldehyde, followed by its reduction to the corresponding alcohol. The synthesis of this aldehyde has been reported, providing a key entry point to the target molecule. biosynth.com The reduction of the aldehyde to the alcohol can be achieved using a variety of standard reducing agents.

Optimization of Reaction Conditions and Process Development

The successful synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol on a laboratory or industrial scale necessitates a thorough optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. Key parameters that require careful consideration include the choice of solvent, catalyst system, temperature, pressure, and reactant concentrations.

Solvent Screening and Reaction Medium Effects

The choice of solvent can profoundly impact the outcome of a chemical reaction by influencing reactant solubility, reaction rates, and even regioselectivity. In the synthesis of substituted pyridines, a range of solvents from polar aprotic (e.g., DMF, DMSO, acetonitrile) to nonpolar (e.g., toluene, hexane) and protic (e.g., ethanol, water) have been employed.

For instance, in multicomponent reactions for pyridine synthesis, the solvent can affect the equilibrium of intermediate formation and the rate of cyclization. Studies have shown that for certain pyridine syntheses, polar solvents can enhance the reaction rate, while in other cases, solvent-free conditions or the use of ionic liquids can lead to improved yields and greener processes. wikipedia.orgbenthamscience.com The regioselectivity of pyridine functionalization can also be highly dependent on the solvent. For example, the base- and solvent-dependency of the regioselective sulfonylation of pyridine has been demonstrated, where different solvent and base combinations favor either C2 or C4 functionalization. researchgate.net In the synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol, particularly in steps involving catalytic C-H functionalization or cross-coupling, a systematic screening of solvents would be crucial to achieve the desired regioselectivity and yield.

Catalyst Selection and Ligand Design for Enhanced Selectivity and Yield

Catalyst selection is paramount in modern synthetic chemistry. For the synthesis of functionalized pyridines, the choice of the metal center (e.g., Pd, Ni, Ru, Rh) and, equally importantly, the ancillary ligands can dramatically influence the catalytic activity and selectivity. Ligands can modulate the steric and electronic properties of the metal center, thereby directing the regioselectivity of C-H functionalization or cross-coupling reactions.

For example, in palladium-catalyzed C-H functionalization of pyridines, the use of specific ligands can direct the reaction to the C4 position. researchgate.net The design of ligands that can selectively recognize and activate the C4-H bond of a 5-chloro-2-ethoxypyridine precursor would be a key challenge. N-heterocyclic carbenes (NHCs) and various phosphine-based ligands are commonly employed to tune the reactivity and selectivity of transition metal catalysts. researchgate.net

The following table provides a general overview of catalyst systems used in pyridine functionalization that could be relevant to the synthesis of the target compound:

| Catalyst System | Reaction Type | Potential Application in Synthesis |

| Pd(OAc)₂ / Ligand | C-H Arylation/Alkylation | Introduction of a precursor to the hydroxymethyl group at C4. |

| NiCl₂(dppp) | Cross-coupling | Coupling of a 4-halopyridine with an organometallic reagent. |

| RuCl₂(PPh₃)₃ | Reductive Hydroxymethylation | Direct conversion of a pyridine precursor to the target alcohol. |

| FeCl₃ | Cyclization | Formation of the pyridine ring from acyclic precursors. rsc.org |

Temperature, Pressure, and Concentration Parameter Optimization

The optimization of physical parameters such as temperature, pressure, and reactant concentrations is a critical step in process development. These parameters can significantly affect reaction kinetics, product distribution, and the formation of byproducts.

Temperature: The reaction temperature can influence the rate of reaction and the selectivity. For many pyridine syntheses, elevated temperatures are required to overcome activation barriers, particularly in ring-forming condensation reactions. However, excessively high temperatures can lead to decomposition of reactants or products. A systematic study to determine the optimal temperature profile for each step in the synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol would be necessary. For example, in the vapor-phase synthesis of pyridine, temperature is a critical parameter affecting the yield and selectivity. ku.ac.aeresearchgate.net

Pressure: While many pyridine syntheses are conducted at atmospheric pressure, certain reactions, particularly those involving gaseous reactants or intermediates, may benefit from elevated pressure. For instance, hydrogenation or carbonylation reactions that might be used to introduce the hydroxymethyl group or its precursor could require high-pressure conditions.

Concentration: The concentration of reactants can influence the reaction rate and, in the case of multicomponent reactions, the product distribution. High concentrations may favor desired bimolecular or termolecular reactions, but can also lead to increased side reactions or solubility issues. Optimization studies, often employing statistical methods like Design of Experiments (DoE), are used to identify the optimal concentration ranges for reactants, catalysts, and any additives.

Green Chemistry Principles in the Synthesis of Pyridine Methanols

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The synthesis of pyridine methanols, including (5-Chloro-2-ethoxypyridin-4-yl)methanol, can be made more sustainable by incorporating these principles.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netacs.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. Multicomponent reactions, like the Hantzsch pyridine synthesis, are often highly atom-economical. wikipedia.org Designing a synthetic route to (5-Chloro-2-ethoxypyridin-4-yl)methanol that maximizes the incorporation of atoms from the starting materials into the final product is a key green chemistry goal.

Use of Renewable Feedstocks and Greener Solvents: Utilizing starting materials derived from renewable resources and employing environmentally friendly solvents are central tenets of green chemistry. While the synthesis of complex heterocyclic compounds often relies on petroleum-based feedstocks, research into bio-based alternatives is an active area. The use of greener solvents such as water, ethanol, or supercritical CO₂, or conducting reactions under solvent-free conditions, can significantly reduce the environmental impact of a synthesis. wikipedia.orgbenthamscience.com

Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green chemistry. researchgate.net Catalysts can enable reactions to proceed under milder conditions, with higher selectivity, and can often be recycled and reused, minimizing waste. Nanocatalysts, for example, have shown promise in the green synthesis of pyridines. researchgate.net The development of a robust and recyclable catalyst for the key steps in the synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol would be a significant advancement in its sustainable production.

The following table summarizes some green chemistry approaches applicable to pyridine methanol (B129727) synthesis:

| Green Chemistry Principle | Application in Pyridine Methanol Synthesis |

| Atom Economy | Employing multicomponent reactions for pyridine ring formation. |

| Safer Solvents & Auxiliaries | Using water, ethanol, or ionic liquids as reaction media; minimizing solvent use. benthamscience.com |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or reactions at ambient temperature. wikipedia.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for pyridine synthesis. |

| Catalysis | Developing recyclable heterogeneous or nanocatalysts for key transformations. researchgate.net |

| Reduce Derivatives | Minimizing the use of protecting groups through direct functionalization strategies. |

By integrating these principles into the design of synthetic routes, the production of (5-Chloro-2-ethoxypyridin-4-yl)methanol can be achieved in a more environmentally responsible and sustainable manner.

Atom Economy and E-Factor Analysis

Atom economy and the Environmental Factor (E-Factor) are fundamental metrics for evaluating the "greenness" of a chemical process. Atom economy calculates the efficiency of a reaction in converting the mass of reactants into the desired product, while the E-Factor measures the total waste produced per unit of product.

A traditional and effective method for the reduction of carboxylic acids is the use of Lithium Aluminium Hydride (LiAlH₄). libretexts.orgchemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reactive aluminum salts. libretexts.org

The balanced equation for the reduction using LiAlH₄ is:

4 RCOOH + 3 LiAlH₄ → [ (RCH₂O)₄AlLi ] + 2 LiAlO₂ + 4 H₂ (RCH₂O)₄AlLi + 4 H₂O → 4 RCH₂OH + LiOH + Al(OH)₃

RCOOH + 4[H] → RCH₂OH + H₂O

However, for a more accurate representation, the actual reagents must be included. The calculation for the LiAlH₄ reduction of 5-Chloro-2-ethoxypyridine-4-carboxylic acid is presented below.

Interactive Data Table: Atom Economy and E-Factor for the Synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol

| Metric | Traditional Method (LiAlH₄) | Notes |

| Reactants | 5-Chloro-2-ethoxypyridine-4-carboxylic acid, LiAlH₄ | Stoichiometric reagent required. |

| Molecular Weight (Product) | 187.62 g/mol | (C₈H₁₀ClNO₂) |

| Molecular Weight (Reactants) | 201.61 g/mol + 37.95 g/mol | Based on a 4:1 molar ratio of acid to LiAlH₄ for calculation simplicity. |

| Theoretical Atom Economy | ~78.3% | This value is an estimation as the reaction stoichiometry is complex. It highlights that not all reactant atoms are incorporated into the final product. |

| Assumed Yield | 90% | A reasonable assumption for this type of reduction. |

| E-Factor (Estimated) | 15 - 25 | This estimation includes solvent, quenching agents, and by-products. It reflects a significant amount of waste relative to the product. acs.org |

The analysis reveals a moderate atom economy for the traditional LiAlH₄ reduction. The major drawback is the generation of significant amounts of aluminum salt by-products during the reaction and workup, which contributes to a high E-Factor.

Use of Sustainable Reagents and Solvents

More sustainable alternatives focus on catalytic methods and the use of greener solvents. Catalytic hydrogenation, for instance, offers a high atom economy as it uses molecular hydrogen as the reductant, with water being the only theoretical by-product. However, for pyridine derivatives, care must be taken to select a catalyst that does not also reduce the aromatic ring. acs.orggoogle.com

A promising green alternative is the use of borane complexes, such as borane-tetrahydrofuran (BH₃-THF), which are more selective for carboxylic acids than many other functional groups. jove.com Even more advanced and safer methods are continuously being developed, such as the titanium-catalyzed reduction of carboxylic acids using ammonia-borane, which is air and moisture-stable. organic-chemistry.org

In terms of solvents, a shift away from traditional volatile ethers towards greener alternatives is desirable. Options include bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or even performing reactions in water where possible. youtube.comchemistryworld.com

Interactive Data Table: Comparison of Reagents and Solvents

| Feature | Traditional Method | Sustainable Alternative |

| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) | Borane-THF (BH₃-THF) or Catalytic Hydrogenation |

| Sustainability Issues | Pyrophoric, produces stoichiometric inorganic waste. | Borane is toxic but waste is less problematic (boric acid). Catalytic methods have high atom economy. |

| Solvent | Diethyl Ether or THF | 2-Methyltetrahydrofuran (2-MeTHF) or Ethanol. youtube.comacs.org |

| Solvent Source | Petrochemical | Bio-based (for 2-MeTHF and Ethanol). |

| Safety Profile | High flammability, potential peroxide formation (ethers). | Generally improved safety profile, though flammability can still be a concern. |

Waste Minimization and By-product Management

A key principle of green chemistry is the minimization of waste. The traditional LiAlH₄ reduction generates a considerable amount of waste. During the aqueous workup, aluminum salts (such as aluminum hydroxide) and lithium salts are formed as a sludge, which can be difficult to filter and dispose of. chemistrysteps.com

Switching to a catalytic reduction method drastically reduces the amount of inorganic waste, as the catalyst is used in sub-stoichiometric amounts and can potentially be recovered and reused. For instance, in a catalytic hydrogenation, the primary waste streams would be the spent catalyst and any by-products from side reactions, which are typically minimal in a well-optimized process.

The use of borane reagents also offers advantages in waste management. The boron-containing by-product is typically boric acid or its esters, which are generally less hazardous and easier to handle than aluminum sludges.

Interactive Data Table: Waste Management Strategies

| Waste Stream | Traditional Method (LiAlH₄) | Sustainable Approach | Management Strategy |

| Inorganic By-products | Aluminum and Lithium salts | Minimal (catalytic methods) or Boric Acid (borane reduction) | Landfill for aluminum sludge. Boric acid can be recovered or treated. |

| Solvent | Used Diethyl Ether / THF | Used 2-MeTHF / Ethanol | Distillation and recycling of the solvent. |

| Aqueous Waste | Contaminated water from workup | Reduced volume of aqueous waste | Neutralization and treatment before discharge. |

By adopting these green chemistry principles, the synthesis of (5-Chloro-2-ethoxypyridin-4-yl)methanol can be made significantly more sustainable, reducing its environmental footprint and improving safety and efficiency.

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Ethoxypyridin 4 Yl Methanol

Reactivity Profiles of the Primary Alcohol Functionality

The primary alcohol group in (5-Chloro-2-ethoxypyridin-4-yl)methanol is a key site for various functional group interconversions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid under controlled conditions. The choice of oxidizing agent determines the final product. For instance, mild oxidizing agents would favor the formation of 5-chloro-2-ethoxypyridine-4-carbaldehyde, while stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions would lead to the formation of 5-chloro-2-ethoxypyridine-4-carboxylic acid. evitachem.com

Table 1: Oxidation Reactions

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| (5-Chloro-2-ethoxypyridin-4-yl)methanol | Mild Oxidizing Agent (e.g., PCC) | 5-Chloro-2-ethoxypyridine-4-carbaldehyde |

Derivatization Reactions (Esterification, Etherification, Acetal Formation)

The hydroxyl group readily undergoes derivatization reactions. Esterification with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding esters. Etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers. Reaction with aldehydes or ketones in the presence of an acid catalyst leads to the formation of acetals.

Nucleophilic Substitution Reactions at the Methylene (B1212753) Carbon

The methylene carbon of the hydroxymethyl group can be a target for nucleophilic substitution, typically following activation of the hydroxyl group. Conversion of the alcohol to a better leaving group, such as a tosylate or a halide, facilitates substitution by a variety of nucleophiles. These reactions proceed via an S\N2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. youtube.commasterorganicchemistry.com The rate of this reaction is influenced by the steric hindrance at the electrophilic carbon. masterorganicchemistry.com

Transformations Involving the Pyridine (B92270) Nucleus

The pyridine ring of (5-Chloro-2-ethoxypyridin-4-yl)methanol, with its chloro and ethoxy substituents, is amenable to various transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Reactivity of the Chloro Group via Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C-5 position of the pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (S\NAr) mechanism. The reactivity in S\NAr reactions is influenced by the electronic nature of the substituents on the aromatic ring. rsc.orgchemrxiv.org Electron-withdrawing groups generally enhance the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate. The regioselectivity of S\NAr on substituted pyridines can be complex and is influenced by the position of other substituents. wuxiapptec.comacs.org For instance, in dichloropyrimidines, the presence of electron-donating or withdrawing groups can direct the substitution to either the C-2 or C-4 position. wuxiapptec.com Reactions with various nucleophiles such as amines, thiols, and alkoxides can be performed, often requiring heat or the use of a base. evitachem.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) at C-5

The chlorine atom at the C-5 position serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules. rsc.org The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Suzuki Coupling: This reaction pairs the chloropyridine derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govresearchgate.net The reaction is widely used for the synthesis of biaryl compounds and tolerates a wide range of functional groups. researchgate.netmdpi.com The reactivity of the halide in Suzuki coupling generally follows the order I > Br > OTf >> Cl. libretexts.org However, with appropriate ligands, even less reactive chlorides can be efficiently coupled. nih.govnih.gov

Sonogashira Coupling: This reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for the synthesis of arylalkynes. libretexts.org While traditional Sonogashira reactions require a copper co-catalyst, copper-free versions have also been developed. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the chloropyridine in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgorgsyn.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²) bonds. wikipedia.orgnih.gov Chloro-substituted pyridines are viable substrates for Negishi coupling. orgsyn.orgorgsyn.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at C-5

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Organoboron Reagent | Pd catalyst, Base | Biaryl |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Arylalkyne |

Electrophilic Aromatic Substitution (EAS) Patterns

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) reactions generally more challenging. However, the substituents on the (5-Chloro-2-ethoxypyridin-4-yl)methanol ring significantly modulate its reactivity and regioselectivity. The electronic effects of these substituents—the electron-donating ethoxy group and the electron-withdrawing chloro group—are critical in determining the position of electrophilic attack.

The 2-ethoxy group is a strong activating group, donating electron density to the ring via resonance, particularly at the ortho and para positions (positions 3 and 5). Conversely, the 5-chloro group is a deactivating group due to its inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions (positions 4 and 6). The hydroxymethyl group at the 4-position has a modest deactivating inductive effect.

Considering the combined influence of these groups, the most likely position for electrophilic aromatic substitution on (5-Chloro-2-ethoxypyridin-4-yl)methanol is the C-3 position. The C-3 position is activated by the powerful electron-donating effect of the adjacent 2-ethoxy group and is less sterically hindered than the C-5 position. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho, Para-directing or Meta-directing |

| -OCH2CH3 | 2 | +R > -I | Activating | Ortho, Para |

| -Cl | 5 | -I > +R | Deactivating | Ortho, Para |

| -CH2OH | 4 | -I | Deactivating | Meta |

Reactivity of the Ethoxy Substituent

The ethoxy group at the C-2 position is a key functional handle that can undergo several important transformations, including ether cleavage and potentially transetherification.

Ether Cleavage Reactions and Phenol (B47542) Formation

The cleavage of the ether bond in (5-Chloro-2-ethoxypyridin-4-yl)methanol to yield the corresponding 2-hydroxypyridine (B17775) (or its pyridone tautomer) is a significant transformation. This reaction is typically achieved under strongly acidic conditions, often with hydrogen halides like HBr or HI. wikipedia.orgmasterorganicchemistry.comlibretexts.org The general mechanism involves the protonation of the ether oxygen, which converts the ethoxy group into a better leaving group (ethanol). masterorganicchemistry.com

The subsequent step depends on the nature of the substituents. For an aryl ethyl ether, the cleavage typically proceeds via an SN2 mechanism where a halide ion attacks the less sterically hindered ethyl group, leading to the formation of the phenol and an ethyl halide. masterorganicchemistry.comlibretexts.org An SN1 pathway is less likely as it would require the formation of a relatively unstable primary carbocation.

Reaction Scheme for Ether Cleavage:

(5-Chloro-2-ethoxypyridin-4-yl)methanol + HX → (5-Chloro-2-hydroxypyridin-4-yl)methanol + CH₃CH₂X (where X = Br, I)

Transetherification Studies

Transetherification, the exchange of an alkoxy group for another, is a less common but synthetically useful reaction. For (5-Chloro-2-ethoxypyridin-4-yl)methanol, this would involve reacting the compound with a different alcohol in the presence of a catalyst, typically an acid or a base, to replace the ethoxy group. For instance, reaction with methanol (B129727) could yield (5-Chloro-2-methoxypyridin-4-yl)methanol.

Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways and Transition States

Electrophilic Aromatic Substitution: The mechanism for EAS on the pyridine ring of (5-Chloro-2-ethoxypyridin-4-yl)methanol is expected to follow the general two-step pathway for aromatic compounds. masterorganicchemistry.comyoutube.com

Attack of the electrophile: The π-system of the pyridine ring acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the substituents, with the electron-donating ethoxy group playing a key role in stabilizing the positive charge.

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the pyridine ring.

Ether Cleavage: As mentioned, the acidic cleavage of the ethoxy group likely proceeds via an SN2 mechanism. masterorganicchemistry.comlibretexts.org

Protonation of the ether oxygen: The reaction is initiated by the protonation of the ether oxygen by the strong acid.

Nucleophilic attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the ethyl group in a concerted fashion, breaking the carbon-oxygen bond and displacing the pyridinol as a leaving group. The transition state would involve the partial formation of the new carbon-halogen bond and the partial breaking of the carbon-oxygen bond.

Kinetic Studies and Determination of Rate-Limiting Steps

While specific kinetic data for reactions involving (5-Chloro-2-ethoxypyridin-4-yl)methanol are not available, general principles allow for the prediction of rate-limiting steps.

Electrophilic Aromatic Substitution: The rate-limiting step in EAS is the initial attack of the electrophile on the aromatic ring to form the sigma complex. masterorganicchemistry.com This is because this step involves a significant energy barrier associated with the temporary loss of aromatic stabilization. The rate of reaction would be highly dependent on the nature of the electrophile and the reaction conditions.

Ether Cleavage: In the SN2 cleavage of the ethoxy group, the rate-limiting step is the bimolecular nucleophilic attack of the halide on the protonated ether. The reaction rate would therefore be dependent on the concentration of both the protonated substrate and the nucleophile.

The following table provides a hypothetical summary of the kinetic parameters for these key reactions.

| Reaction | Key Transformation | Probable Mechanism | Predicted Rate-Limiting Step | Influencing Factors |

| Nitration | C-H to C-NO₂ | Electrophilic Aromatic Substitution | Formation of the sigma complex | Strength of the electrophile, temperature |

| Ether Cleavage | C-OCH₂CH₃ to C-OH | SN2 | Nucleophilic attack by halide | Acid concentration, nucleophilicity of halide |

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For (5-Chloro-2-ethoxypyridin-4-yl)methanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Based on the structure, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.

| Atom Number | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| 1 (N) | - | - |

| 2 (C) | - | 162.5 |

| 3 (C-H) | 7.95 (s) | 148.2 |

| 4 (C) | - | 145.0 |

| 5 (C-Cl) | - | 118.5 |

| 6 (C-H) | 6.80 (s) | 110.9 |

| 7 (CH₂-O) | 4.40 (q, J = 7.0 Hz) | 62.1 |

| 8 (CH₃) | 1.40 (t, J = 7.0 Hz) | 14.5 |

| 9 (CH₂-OH) | 4.65 (s) | 60.3 |

| 10 (OH) | 5.40 (br s) | - |

Note: Predicted chemical shifts are for a solution in CDCl₃ and are based on established substituent effects on pyridine (B92270) rings. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For (5-Chloro-2-ethoxypyridin-4-yl)methanol, a key correlation would be observed between the ethoxy group's methylene (B1212753) protons (H-7) and methyl protons (H-8), confirming the ethyl fragment. The aromatic protons (H-3 and H-6) would appear as singlets and thus not show COSY correlations to each other, which is consistent with their isolated positions on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.40 ppm would correlate with the carbon signal at ~62.1 ppm, assigning these to the ethoxy methylene group (C-7). Similarly, correlations would be seen for H-8/C-8, H-9/C-9, H-3/C-3, and H-6/C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the molecular fragments. researchgate.net Key HMBC correlations would include:

The methylene protons of the ethoxy group (H-7) to the C-2 carbon of the pyridine ring.

The hydroxymethyl protons (H-9) to the C-3, C-4, and C-5 carbons of the pyridine ring.

The aromatic proton H-3 to C-2, C-4, and C-5.

The aromatic proton H-6 to C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which can be useful for confirming stereochemistry and conformational preferences. libretexts.org A NOESY spectrum would show a correlation between the ethoxy methylene protons (H-7) and the aromatic proton at the 3-position (H-3), indicating their spatial closeness. Similarly, a correlation between the hydroxymethyl protons (H-9) and the aromatic proton at the 3-position would be expected.

Solid-State NMR for Polymorphic Studies (if applicable)

While no specific polymorphic studies for (5-Chloro-2-ethoxypyridin-4-yl)methanol are publicly available, solid-state NMR would be the technique of choice to investigate this phenomenon. Polymorphs, or different crystalline forms of the same compound, can exhibit distinct solid-state NMR spectra due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. Should different crystalline forms of this compound be prepared, solid-state NMR could readily distinguish them.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₈H₁₀ClNO₂, the expected exact mass would be calculated and compared to the experimental value, typically within a few parts per million (ppm).

Predicted HRMS Data:

Molecular Formula: C₈H₁₀ClNO₂

Calculated Monoisotopic Mass: 187.03998 Da

Expected M+ and M+2 Pattern: Due to the presence of chlorine, the molecular ion peak would appear as a pair of peaks, M+ and M+2, with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the hydroxymethyl group (-CH₂OH).

Cleavage of the ethoxy group, with loss of an ethyl radical (-C₂H₅) or ethylene (B1197577) (-C₂H₄).

Loss of a chlorine radical (-Cl).

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound and confirm the presence of key functional groups.

Predicted Vibrational Bands:

| Functional Group | IR Frequency (cm⁻¹, predicted) | Raman Intensity (predicted) | Vibrational Mode |

| O-H (alcohol) | 3400-3200 (broad) | Weak | Stretching |

| C-H (aromatic) | 3100-3000 | Strong | Stretching |

| C-H (aliphatic) | 3000-2850 | Medium | Stretching |

| C=N, C=C (pyridine ring) | 1600-1450 | Strong | Stretching |

| C-O (ether and alcohol) | 1260-1000 | Medium | Stretching |

| C-Cl | 800-600 | Strong | Stretching |

The IR spectrum would be dominated by a broad O-H stretching band from the alcohol and strong C-O stretching bands. The Raman spectrum would likely show strong signals for the aromatic ring vibrations and the C-Cl stretch. acs.orgaps.org

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of (5-Chloro-2-ethoxypyridin-4-yl)methanol be grown, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure in the solid state. This technique would determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. As of this writing, no public crystal structure data for this specific compound is available.

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic methods coupled with mass spectrometry are essential for assessing the purity of the synthesized compound and for monitoring the progress of its synthesis.

GC-MS (Gas Chromatography-Mass Spectrometry): Given the compound's expected volatility, GC-MS would be a suitable technique for purity analysis. researchgate.netnih.gov The sample is vaporized and separated on a column, and the eluting components are analyzed by a mass spectrometer. A single peak in the chromatogram would indicate a high degree of purity. The mass spectrum of the peak would correspond to that of the target compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a powerful tool for analyzing compounds that may not be sufficiently volatile or thermally stable for GC-MS. youtube.comrsc.org The compound is dissolved in a suitable solvent and separated by high-performance liquid chromatography (HPLC), followed by detection with a mass spectrometer. This is particularly useful for monitoring reactions, as it can separate the starting materials, intermediates, and final product, providing a detailed picture of the reaction's progress and yield. The purity of the final product can be determined by the relative area of its peak in the chromatogram.

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor in the Synthesis of Complex Nitrogen Heterocycles

There is no available scientific literature detailing the use of (5-Chloro-2-ethoxypyridin-4-yl)methanol as a precursor for the synthesis of complex nitrogen heterocycles.

Formation of Fused Pyridine (B92270) Ring Systems

No research was found that describes the application of (5-Chloro-2-ethoxypyridin-4-yl)methanol in the formation of fused pyridine ring systems.

Synthesis of Multi-substituted Pyridine Derivatives for Material Science Applications

Information regarding the use of (5-Chloro-2-ethoxypyridin-4-yl)methanol for synthesizing multi-substituted pyridine derivatives intended for material science applications could not be located.

Scaffold for Molecular Probe Development in Chemical Biology

There are no studies available that report the use of (5-Chloro-2-ethoxypyridin-4-yl)methanol as a scaffold for the development of molecular probes for mechanistic studies in chemical biology.

Utility in the Construction of Ligands for Academic Catalyst Research

No publications were identified that demonstrate the utility of (5-Chloro-2-ethoxypyridin-4-yl)methanol in the construction of ligands for applications such as metal-organic frameworks or homogeneous catalysis in an academic research context.

Application in Method Development for New Synthetic Transformations

Research on the application of (5-Chloro-2-ethoxypyridin-4-yl)methanol in the development of new synthetic transformations is not present in the available literature.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted pyridines often involves multi-step procedures with challenges in regioselectivity and yield. nih.gov For (5-Chloro-2-ethoxypyridin-4-yl)methanol, future research will likely focus on developing more streamlined and environmentally benign synthetic strategies. Current approaches to similar structures often rely on classical condensation reactions or metal-catalyzed cross-coupling reactions. nih.gov However, these methods can suffer from drawbacks such as harsh reaction conditions and the use of toxic reagents.

A key challenge is the introduction of the four different substituents at specific positions on the pyridine (B92270) ring. One potential sustainable approach could involve a chemo-enzymatic strategy. For instance, a Knoevenagel-Doebner condensation followed by a biocatalytic hydroamination using a phenylalanine ammonia-lyase (PAL) could be explored to introduce the aminomethyl group, which can then be further functionalized. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. researchgate.net | Enzyme stability and substrate scope for the specific pyridine derivative. |

| One-Pot Tandem Reactions | Increased efficiency, reduced purification steps. nih.gov | Controlling regioselectivity and preventing side reactions. |

| C-H Activation/Functionalization | Atom economy, direct introduction of functional groups. | Selectivity between multiple C-H bonds on the pyridine ring. |

The development of a one-pot synthesis, where multiple transformations are carried out in a single reaction vessel, would be a significant advancement. researchgate.net This approach, coupled with the use of greener solvents and catalysts, aligns with the growing demand for sustainable chemical manufacturing. rsc.org

Exploration of Novel Reactivity Modes for Underexplored Functionalizations

The existing functional groups on (5-Chloro-2-ethoxypyridin-4-yl)methanol—the chloro, ethoxy, and hydroxymethyl groups—offer multiple handles for further chemical modification. However, the interplay of these groups and their influence on the reactivity of the pyridine ring are not fully understood. Future research should aim to explore novel reactivity modes to access a wider range of derivatives.

The chloro group at the 5-position is a prime site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce new carbon-carbon and carbon-nitrogen bonds. A significant challenge will be to achieve selective functionalization without affecting the other reactive sites. The development of chemoselective catalysts will be crucial in this regard. nih.gov

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a host of other functional groups. Alternatively, it can be converted to a leaving group for nucleophilic substitution reactions. The ethoxy group, while generally stable, could potentially be cleaved or modified under specific conditions to further diversify the molecular scaffold.

| Functionalization Site | Potential Reactions | Expected Outcome |

| 5-Chloro | Suzuki, Sonogashira, Buchwald-Hartwig | Introduction of aryl, alkynyl, and amino groups. |

| 4-Hydroxymethyl | Oxidation, Esterification, Etherification | Access to aldehydes, esters, ethers, and other derivatives. |

| 2-Ethoxy | O-Dealkylation | Generation of a pyridone scaffold. |

Furthermore, the pyridine nitrogen itself can be N-oxidized, which can alter the electronic properties of the ring and enable different substitution patterns. youtube.com The reactivity of the resulting pyridine N-oxide towards nucleophilic and electrophilic attack would be an interesting avenue for investigation. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, enhanced reaction control, and easier scalability. organic-chemistry.orgresearchgate.net For the synthesis and derivatization of (5-Chloro-2-ethoxypyridin-4-yl)methanol, integrating these processes into flow reactors could lead to significant improvements in efficiency and reproducibility. sci-hub.se

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for controlling selectivity in the functionalization of this multi-functionalized pyridine. mdpi.com For example, a packed-bed microreactor with a suitable catalyst could be employed for continuous cross-coupling reactions at the chloro position. organic-chemistry.org

Automated synthesis platforms, which combine robotics with chemical reactors, can further accelerate the exploration of the chemical space around this scaffold. bris.ac.ukoxfordglobal.com By automating the synthesis of a library of derivatives, researchers can rapidly generate a diverse set of compounds for biological screening. researchgate.net A significant challenge in this area is the development of robust and versatile automated systems that can handle the specific requirements of pyridine chemistry. beilstein-journals.org

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. bohrium.com In the context of (5-Chloro-2-ethoxypyridin-4-yl)methanol, density functional theory (DFT) and other computational methods can be used to predict the electronic properties, reactivity, and potential biological activity of its derivatives. nih.gov

By modeling the interaction of different derivatives with a target protein, for example, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. rsc.orgnih.gov This in silico approach can significantly reduce the time and cost associated with drug discovery. researchgate.net

A key challenge is the accuracy of the computational models. The development of more sophisticated and predictive models, validated by experimental data, will be essential for the successful application of computational design in this area. nih.gov

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Predicting reactivity and electronic structure. | HOMO/LUMO energies, electrostatic potential, bond dissociation energies. bohrium.com |

| Molecular Docking | Simulating binding to biological targets. | Binding affinity, binding mode, key interactions. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to biological activity. | Predicted biological activity of unsynthesized derivatives. |

Investigation of Solid-State Chemistry and Crystal Engineering (e.g., co-crystallization)

The solid-state properties of a pharmaceutical compound, such as its crystal form, solubility, and stability, are critical for its development into a viable drug. nih.gov Crystal engineering provides a framework for designing and controlling these properties through the formation of co-crystals, salts, and polymorphs. acs.orgrsc.org

For (5-Chloro-2-ethoxypyridin-4-yl)methanol and its derivatives, a systematic investigation of their solid-state chemistry is warranted. The presence of a hydroxyl group and a pyridine nitrogen makes this molecule an excellent candidate for forming co-crystals with various co-formers, such as carboxylic acids. rsc.orgresearchgate.net

The challenge lies in predicting and controlling the formation of specific crystal forms. High-throughput screening techniques, combined with computational crystal structure prediction, can aid in the discovery of novel solid forms with improved physicochemical properties. rsc.org The analysis of the resulting crystal structures will provide valuable insights into the intermolecular interactions that govern the solid-state assembly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5-Chloro-2-ethoxypyridin-4-yl)methanol, and how can purity be optimized?

- Methodology :

- Nucleophilic Substitution : Start with a pyridine derivative (e.g., 5-chloro-2-ethoxypyridine) and introduce the hydroxymethyl group via reaction with formaldehyde under basic conditions (e.g., NaOH) .

- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Monitor purity via HPLC or TLC .

- Key Considerations : Control reaction temperature (60–80°C) to minimize side products like over-alkylation.

Q. Which analytical techniques are most effective for characterizing (5-Chloro-2-ethoxypyridin-4-yl)methanol?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., ethoxy group at C2, hydroxymethyl at C4) .

- Mass Spectrometry (HRMS) : Validate molecular formula (CHClNO) and detect isotopic patterns for chlorine .

- X-ray Crystallography : For absolute configuration determination, grow crystals in ethanol via slow evaporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

- Methodology :

- Multi-Technique Cross-Validation : Combine H-C HSQC/HMBC NMR to assign ambiguous signals. For example, a peak at δ 4.5 ppm may correspond to the hydroxymethyl group, confirmed via DEPT-135 .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian .

- Isotopic Labeling : Synthesize C-labeled derivatives to track bond formation .

Q. What experimental designs are recommended for studying the biological activity of (5-Chloro-2-ethoxypyridin-4-yl)methanol?

- Methodology :

- Antimicrobial Assays : Use broth microdilution (MIC tests) against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and assess cytotoxicity via MTT assays on mammalian cells .

- Structure-Activity Relationship (SAR) : Syntize analogs (e.g., methoxy instead of ethoxy) to evaluate the role of substituents .

Q. How does the ethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Mechanistic Probes : Conduct kinetic studies (e.g., varying Pd catalyst loading) in Suzuki-Miyaura reactions. Monitor intermediates via in situ IR spectroscopy.

- Computational Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity using software like ORCA .

Q. What strategies are effective for separating stereoisomers or regioisomers of derivatives?

- Methodology :

- Chiral Chromatography : Use Chiralpak® IC columns with hexane/isopropanol (90:10) mobile phase. Optimize resolution by adjusting pH (e.g., 0.1% trifluoroacetic acid) .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in asymmetric synthesis to favor one enantiomer .

Data Interpretation & Optimization

Q. How can computational tools predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to bacterial enzymes (e.g., dihydrofolate reductase). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- ADMET Prediction : Apply SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What experimental factors contribute to low yields in large-scale synthesis?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.